2-Methyltridecane-d6
Description
2-Methyltridecane-d6 is a deuterated analog of 2-methyltridecane, where six hydrogen atoms are replaced with deuterium (²H), a stable isotope of hydrogen. This compound is primarily utilized in analytical chemistry as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies due to its near-identical chemical behavior to the non-deuterated form but distinct spectral properties . The deuterium substitution likely occurs at the methyl branch (position 2) and adjacent carbons, reducing interference in quantitative analyses. Its molecular formula is C₁₄H₂₄D₆, with a molecular weight of approximately 210.4 g/mol (vs. 204.4 g/mol for non-deuterated 2-methyltridecane).
Properties
Molecular Formula |
C₁₄H₂₄D₆ |
|---|---|
Molecular Weight |
204.42 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Key compounds for comparison include:
Key Observations:
- Deuterium Effects: this compound exhibits a 3% higher molecular weight than its non-deuterated counterpart, leading to slight differences in volatility and chromatographic retention times.
- Branching vs. Linearity: Branched alkanes (e.g., 2-methyltridecane) have lower melting points and higher solubility in nonpolar solvents compared to linear tridecane due to reduced molecular packing .
- Functional Groups: Methyl tridecanoate, an ester, has polar oxygen atoms, making it suitable for biodiesel applications, whereas 2-phenyltridecane’s aryl group enhances stability in aromatic solvents .
Physicochemical Properties
| Property | This compound | 2-Methyltridecane | Tridecane | Methyl Tridecanoate |
|---|---|---|---|---|
| Boiling Point (°C) | ~235 (estimated) | 230–235 | 234 | 285–290 |
| Density (g/cm³) | ~0.78 | 0.76–0.78 | 0.76 | 0.87 |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Slightly soluble |
- Deuterated vs. Non-Deuterated: The higher molecular weight of this compound results in a marginally higher boiling point and density compared to its non-deuterated form.
- Ester vs.
Critical Analysis of Research Findings
- Analytical Utility : Deuterated alkanes like this compound are indispensable in MS-based lipidomics, where their negligible isotopic interference ensures accurate quantification .
- Industrial Limitations : Despite their utility, deuterated compounds are cost-prohibitive for large-scale applications, limiting their use to specialized research.
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